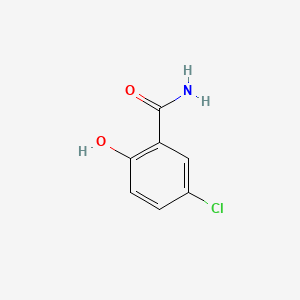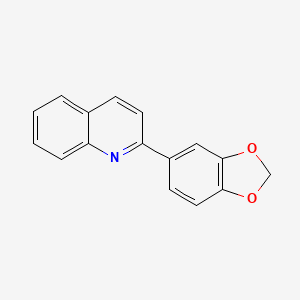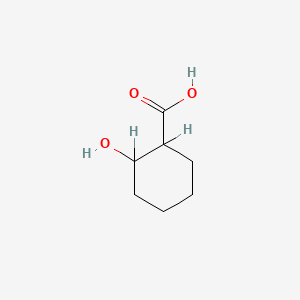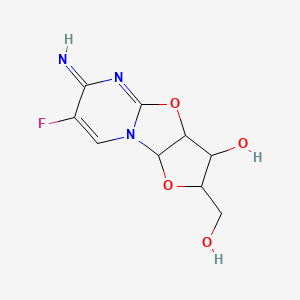
6-methoxy-1H-indol-5-ol
Übersicht
Beschreibung
6-methoxy-1H-indol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 6-methoxy-1h-indol-5-ol, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.
Action Environment
It is known that the properties of indole derivatives can be modulated by the electronic properties of the substituents on the indole nucleus . This suggests that environmental factors could potentially influence the action of this compound.
Biochemische Analyse
Biochemical Properties
5-Hydroxy-6-methoxyindole participates in various biochemical reactions. It interacts with enzymes such as UDP glucuronyltransferase, which catalyzes its conversion to 5-Hydroxy-6-methoxyindole glucuronide in the liver . This glucuronidation process is essential for the excretion of toxic substances and drugs. Additionally, 5-Hydroxy-6-methoxyindole may interact with other biomolecules, including proteins and receptors, influencing their function and activity.
Cellular Effects
5-Hydroxy-6-methoxyindole has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan have been found to control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis . This regulation of COX-2 expression can impact cell function, including cancer cell migration, invasion, and tumor growth.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-6-methoxyindole involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5-Hydroxy-6-methoxyindole glucuronide is generated in the liver by UDP glucuronyltransferase, facilitating the excretion of toxic substances . Additionally, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan inhibit COX-2 transcriptional activation, reducing inflammation and cancer metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-6-methoxyindole can change over time. Its stability and degradation are important factors to consider. Studies have shown that 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, can inhibit COX-2 expression and block cancer cell migration and invasion in vitro . These effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-6-methoxyindole can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have therapeutic benefits. For example, 5-methoxyindole metabolites of L-tryptophan have been shown to inhibit tumor growth and cancer metastasis in a xenograft model . These findings suggest that the dosage of 5-Hydroxy-6-methoxyindole is critical for its efficacy and safety.
Metabolic Pathways
5-Hydroxy-6-methoxyindole is involved in several metabolic pathways. It is a metabolite of L-tryptophan and can be converted to 5-Hydroxy-6-methoxyindole glucuronide by UDP glucuronyltransferase in the liver . This conversion is part of the glucuronidation process, which helps in the excretion of toxic substances. Additionally, 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, play a role in controlling COX-2 expression and inflammation .
Transport and Distribution
The transport and distribution of 5-Hydroxy-6-methoxyindole within cells and tissues are facilitated by specific transporters and binding proteins. For instance, 5-Hydroxy-6-methoxyindole glucuronide is transported to the liver for excretion . This process ensures that the compound is effectively removed from the body, preventing the accumulation of toxic substances.
Subcellular Localization
The subcellular localization of 5-Hydroxy-6-methoxyindole can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Hydroxy-6-methoxyindole glucuronide is localized in the liver, where it undergoes glucuronidation for excretion . This localization is crucial for its role in detoxification and metabolism.
Eigenschaften
IUPAC Name |
6-methoxy-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARGPVIAOAKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178496 | |
| Record name | 5-Hydroxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-83-8 | |
| Record name | 6-Methoxy-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-6-methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5H6MI in the human body?
A: 5H6MI is a metabolite of eumelanin, one of the two main types of melanin responsible for pigmentation in humans. []
Q2: How does 5H6MI relate to melanin formation?
A: 5H6MI is formed during the multi-step synthesis of eumelanin within melanocytes. Its presence in urine can serve as a marker of melanin production in the body. []
Q3: Can 5H6MI levels differentiate between individuals with varying melanin production capacities?
A: Research shows that urinary excretion of 5H6MI2C, a related compound, is a reliable indicator of melanin formation. This suggests that individuals with different melanin production capacities, such as different ethnicities or those with albinism, would exhibit varying levels of 5H6MI and its metabolites. [, ]
Q4: Are there other medical conditions where 5H6MI levels might be relevant?
A: Research indicates that 6H5MICA, a circulating metabolite of DHICA (a precursor to 5H6MI), shows elevated plasma levels in melanoma patients. This suggests a potential link between 5H6MI-related metabolites and melanoma, warranting further investigation. []
Q5: What analytical techniques are used to study 5H6MI?
A: Scientists employ techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify 5H6MI and its related compounds in urine samples. [, , , ]
Q6: Have there been efforts to synthesize 5H6MI in the laboratory?
A: Yes, researchers have developed modified synthesis techniques for 5H6MI and its isomer, 6-hydroxy-5-methoxyindole, to create reference standards for quantifying these compounds in biological samples. [, ]
Q7: What is the role of 5H6MI in understanding eumelanin structure and properties?
A: N-methyl-5-hydroxy-6-methoxyindole (MHMI), a derivative of 5H6MI, serves as a valuable model compound for studying eumelanin structure. Its controlled binding properties allow researchers to investigate the relationship between structure and function in eumelanin formation. []
Q8: How does the chemical structure of 5H6MI influence its properties?
A: The presence of hydroxyl and methoxy groups on the indole ring significantly influences the reactivity and spectral properties of 5H6MI, impacting its behavior in various chemical environments. [, ]
Q9: How do different solvents affect the fluorescence of compounds like 5H6MI?
A: Research using MHMI shows that solvent properties can significantly influence the fluorescence of indolic compounds. For instance, chloroform almost entirely quenches MHMI fluorescence, while other solvents like benzene and acetonitrile result in strong fluorescence. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N4-(4-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B1209131.png)

![ethyl N-[5-amino-3-[(4-methoxy-N-methylanilino)methyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B1209135.png)


![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)
![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)




